

# Sensitive Detection of Telmisartan Dimer Impurity by LC-MS/MS: An Application Note

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## Compound of Interest

Compound Name: *Telmisartan Dimer Impurity*

CAS No.: 884330-14-7

Cat. No.: B586178

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## Abstract

This application note presents a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of the **telmisartan dimer impurity** in telmisartan drug substance and formulated products. The control of impurities is a critical aspect of pharmaceutical development and manufacturing, ensuring the safety and efficacy of the final product. The telmisartan dimer, a potential process-related impurity, requires a robust analytical method for its monitoring at trace levels. This document provides a comprehensive protocol, including sample preparation, detailed LC-MS/MS parameters, and method validation considerations in accordance with international regulatory guidelines.

## Introduction: The Imperative of Impurity Profiling in Pharmaceutical Quality

Telmisartan is a widely prescribed angiotensin II receptor blocker (ARB) for the management of hypertension.[1] During its synthesis and storage, various impurities can arise, including the **telmisartan dimer impurity** (4',4'''-[(4'-Methyl-2'-propyl[2,6'-bi-1H-benzimidazole]-1,1'-

diyl)bis(methylene)]bis[1,1'-biphenyl]-2-carboxylic Acid).[2] The presence of such impurities, even at trace levels, can impact the safety and efficacy of the drug product. Therefore, regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established stringent guidelines for the control of impurities in new drug substances and products.[3][4]

The ICH Q3A(R2) and Q3B(R2) guidelines mandate the reporting, identification, and qualification of impurities, with specific thresholds based on the maximum daily dose of the drug.[3][4] For potent drugs like telmisartan, this necessitates the development of highly sensitive and specific analytical methods. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for trace-level impurity analysis due to its exceptional sensitivity, selectivity, and ability to provide structural information. This application note details a stability-indicating LC-MS/MS method designed to selectively detect and quantify the **telmisartan dimer impurity**, ensuring the quality and safety of telmisartan products.

## Experimental Approach: A Validated System for Reliable Detection

The developed method is designed to be a self-validating system, where the principles of analytical procedure validation are integrated throughout the protocol. This approach ensures that the method is fit for its intended purpose, providing accurate and reliable results.

## Materials and Reagents

- Telmisartan Reference Standard and **Telmisartan Dimer Impurity** Reference Standard (CAS: 884330-14-7)[5]
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Ammonium acetate (LC-MS grade)
- Ultrapure water

## Instrumentation

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer is required. The system should be equipped with an electrospray ionization (ESI) source.

## Chromatographic Conditions: Achieving Optimal Separation

The chromatographic separation is critical to resolve the telmisartan dimer from the active pharmaceutical ingredient (API) and other potential degradation products. A reversed-phase method is employed, leveraging the hydrophobic nature of both telmisartan and its dimer.

Parameter	Condition
Column	Acquity UPLC BEH C18, 1.7 $\mu$ m, 2.1 x 100 mm (or equivalent)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	See Table 2
Flow Rate	0.4 mL/min
Column Temperature	40 °C
Injection Volume	5 $\mu$ L

Table 1: Optimized Liquid Chromatography Parameters

Time (min)	% Mobile Phase B
0.0	30
10.0	95
12.0	95
12.1	30
15.0	30

Table 2: Gradient Elution Program

Rationale: The C18 stationary phase provides excellent retention for the non-polar telmisartan and its dimer. The gradient elution with acetonitrile allows for the effective separation of the less retained telmisartan from the more retained and larger dimer impurity. The use of formic acid in the mobile phase aids in the protonation of the analytes, which is crucial for positive ion electrospray ionization.

## Mass Spectrometry Conditions: The Key to Sensitivity and Specificity

The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode to provide the highest level of sensitivity and selectivity. The MRM transitions are specific to the precursor and product ions of telmisartan and its dimer impurity.

Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.5 kV
Source Temperature	150 °C
Desolvation Temp.	400 °C
Gas Flow Rates	Optimized for the specific instrument
MRM Transitions	See Table 3

Table 3: Mass Spectrometry Parameters

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (eV)
Telmisartan	515.2	276.2	100	35
Telmisartan Dimer Impurity	711.3	469.2	100	45

Table 4: Optimized MRM Transitions

Rationale: The precursor ion for telmisartan ( $[M+H]^+$ ) is m/z 515.2, and its characteristic product ion is m/z 276.2. For the **telmisartan dimer impurity**, with a molecular weight of 710.82, the protonated molecule ( $[M+H]^+$ ) would be approximately m/z 711.3. Based on the structure of the dimer, a plausible and stable fragment would result from the cleavage of one of the methylene bridges connecting the biphenyl moieties to the benzimidazole core, leading to a fragment similar to a major fragment of telmisartan itself. Therefore, a product ion of m/z 469.2, corresponding to the loss of a significant portion of one of the telmisartan units, is proposed. Note: These MRM transitions for the dimer are proposed based on its chemical structure and may require empirical optimization on the specific instrument used.

## Protocols: From Sample to Signal

### Standard and Sample Preparation

#### 3.1.1. Stock Solutions (1 mg/mL)

- Accurately weigh approximately 10 mg of telmisartan reference standard and **telmisartan dimer impurity** reference standard into separate 10 mL volumetric flasks.
- Dissolve and dilute to volume with methanol.

#### 3.1.2. Working Standard Solutions

- Prepare a series of working standard solutions by serially diluting the stock solutions with a 50:50 mixture of acetonitrile and water to achieve the desired concentration range for the calibration curve.

### 3.1.3. Sample Preparation (Drug Substance)

- Accurately weigh approximately 25 mg of the telmisartan drug substance into a 50 mL volumetric flask.
- Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
- Filter the solution through a 0.22  $\mu\text{m}$  syringe filter before injection.

### 3.1.4. Sample Preparation (Formulated Product)

- Weigh and finely powder a representative number of tablets.
- Transfer a portion of the powder equivalent to 25 mg of telmisartan to a 50 mL volumetric flask.
- Add approximately 30 mL of a 50:50 mixture of acetonitrile and water and sonicate for 15 minutes.
- Dilute to volume with the same solvent and mix well.
- Centrifuge a portion of the solution and filter the supernatant through a 0.22  $\mu\text{m}$  syringe filter before injection.

## Forced Degradation Studies: Ensuring Method Specificity

To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on the telmisartan drug substance. This ensures that any degradation products do not interfere with the detection of the **telmisartan dimer impurity**.

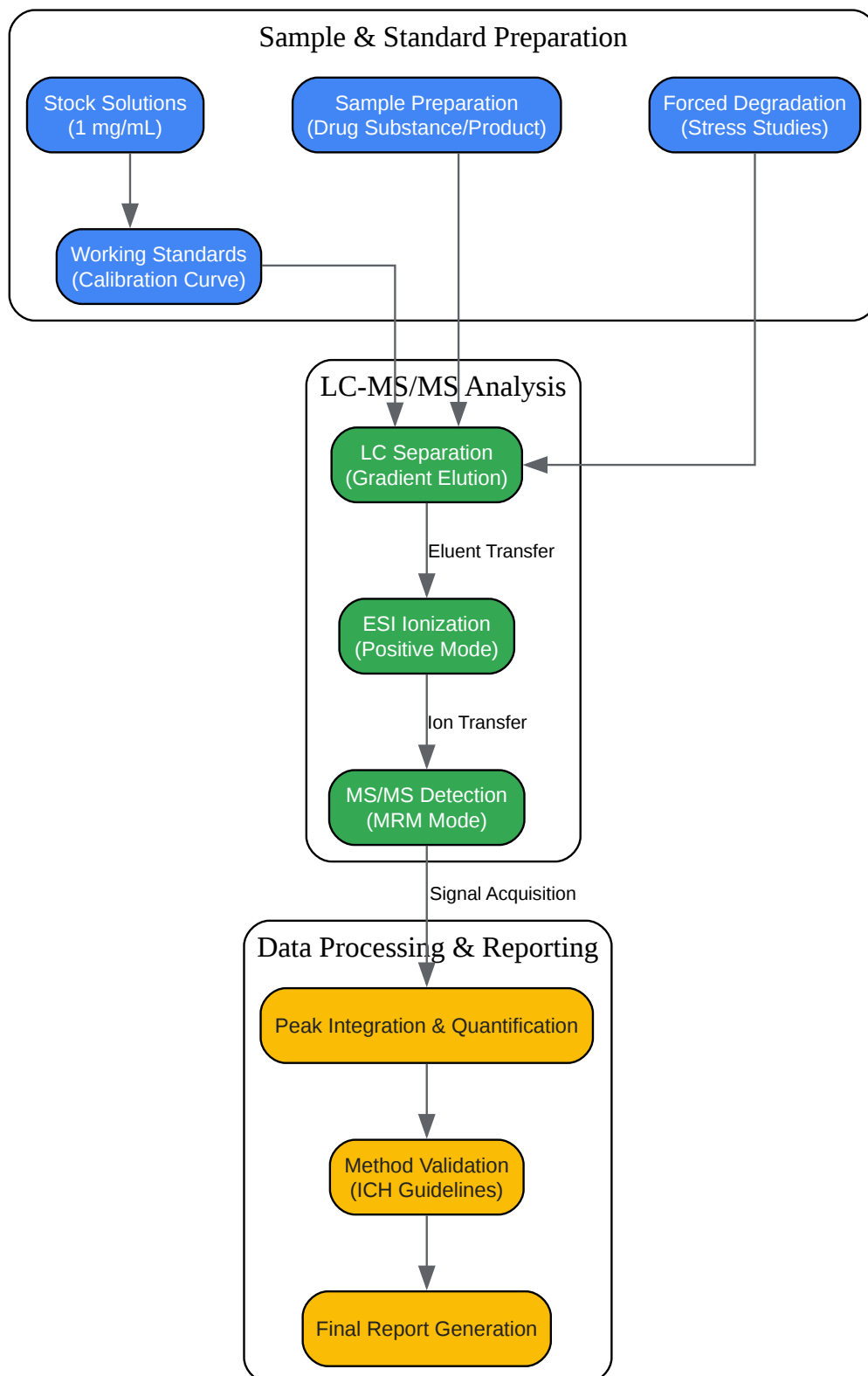
- Acid Hydrolysis: Reflux in 0.1 M HCl at 80°C for 2 hours.
- Base Hydrolysis: Reflux in 0.1 M NaOH at 80°C for 2 hours.
- Oxidative Degradation: Treat with 3% H<sub>2</sub>O<sub>2</sub> at room temperature for 24 hours.
- Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.

- Photolytic Degradation: Expose the drug substance to UV light (254 nm) and visible light as per ICH Q1B guidelines.[3]

After degradation, samples should be prepared and analyzed using the developed LC-MS/MS method to assess for any co-eluting peaks with the telmisartan dimer.

## Workflow and Data Presentation

### Experimental Workflow Diagram



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Caption: Workflow for the sensitive detection of **telmisartan dimer impurity**.

## Method Validation: Adherence to Regulatory Standards

The developed method should be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose. The following validation parameters should be assessed:

- **Specificity:** The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants. This is demonstrated through the analysis of forced degradation samples.
- **Linearity:** The ability to obtain test results which are directly proportional to the concentration of the analyte. A calibration curve should be constructed, and the correlation coefficient ( $r^2$ ) should be determined.
- **Range:** The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
- **Accuracy:** The closeness of the test results obtained by the method to the true value. This is typically assessed by spike/recovery studies.
- **Precision:** The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
- **Limit of Detection (LOD):** The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
- **Limit of Quantitation (LOQ):** The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
- **Robustness:** A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

## Conclusion

This application note provides a detailed and robust LC-MS/MS method for the sensitive and specific detection of the **telmisartan dimer impurity**. The protocol is designed to meet the stringent requirements of the pharmaceutical industry and regulatory agencies. By implementing this method, researchers, scientists, and drug development professionals can ensure the quality, safety, and efficacy of telmisartan drug substances and products. The principles outlined in this document can also be adapted for the analysis of other process-related impurities and degradation products in pharmaceutical manufacturing.

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